molecular formula C18H21NO2 B025768 ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate CAS No. 101418-32-0

ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate

Cat. No.: B025768
CAS No.: 101418-32-0
M. Wt: 283.4 g/mol
InChI Key: IGSUGSIUMZOOLX-UHFFFAOYSA-N
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Description

Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- is a complex organic compound with a unique structure that includes both ethylamine and diphenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylmethanol with ethylamine under specific conditions to form the diphenylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often include in-line separation and purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- is unique due to its combination of ethylamine and diphenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

101418-32-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

ethyl N-(2-benzhydryloxyethyl)methanimidate

InChI

InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3

InChI Key

IGSUGSIUMZOOLX-UHFFFAOYSA-N

SMILES

CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine

Origin of Product

United States

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